molecular formula C15H24N4O3 B1394547 tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate CAS No. 1338495-02-5

tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B1394547
CAS No.: 1338495-02-5
M. Wt: 308.38 g/mol
InChI Key: SBQCWZFAGNDHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's structure consists of a central piperazine ring system substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with a carbonyl group linked to a 1-ethyl-1H-pyrazol-3-yl moiety. The molecular formula C15H24N4O3 reflects the presence of fifteen carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 308.38 grams per mole. This molecular composition provides insight into the compound's structural complexity and the multiple functional groups that contribute to its chemical reactivity profile.

The Chemical Abstracts Service registry number 1338495-02-5 serves as the unique identifier for this specific molecular structure, ensuring unambiguous identification across scientific literature and commercial databases. Alternative nomenclature systems provide additional descriptive names, including 1-piperazinecarboxylic acid 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]- 1,1-dimethylethyl ester, which emphasizes the ester functionality of the tert-butyl group. The structural identification is further supported by various spectroscopic and analytical techniques that confirm the connectivity and spatial arrangement of the constituent atoms.

Property Value Reference
Chemical Abstracts Service Number 1338495-02-5
Molecular Formula C15H24N4O3
Molecular Weight 308.38 grams per mole
IUPAC Name This compound
Minimum Purity Specification 95%

The structural complexity of this compound necessitates careful consideration of stereochemical factors and conformational preferences that may influence its biological activity. The piperazine ring adopts a chair conformation similar to that observed in related heterocyclic systems, while the pyrazole ring maintains its planar aromatic character. The carbonyl linker between these two ring systems introduces additional conformational flexibility that may be crucial for molecular recognition processes in biological systems. The tert-butyl protecting group provides steric bulk that can influence both the chemical reactivity and biological activity of the compound through steric hindrance effects.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of piperazine and pyrazole chemistry over the past century. The foundational work on pyrazole chemistry can be traced back to German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883, and Hans von Pechmann, who developed a classical synthesis method for pyrazole from acetylene and diazomethane in 1898. These early contributions established the fundamental synthetic approaches and chemical properties that would later influence the development of more complex pyrazole-containing molecules like the compound under investigation.

The historical development of piperazine chemistry parallels that of pyrazole research, with piperazine derivatives gaining prominence in pharmaceutical applications throughout the twentieth century. Piperazines were originally named due to their chemical similarity with piperidine, which is part of the structure of piperine found in black pepper plants. The recognition that many piperazines possess useful pharmacological properties led to their widespread incorporation into pharmaceutical compounds, with notable examples including various antipsychotic medications and antimicrobial agents. This historical foundation provided the scientific basis for combining piperazine and pyrazole scaffolds in modern hybrid compounds.

The concept of molecular hybridization in medicinal chemistry emerged as a sophisticated strategy for drug development in the latter half of the twentieth century, driven by advances in structural biology and computational chemistry. Researchers recognized that combining multiple pharmacophoric elements within a single molecule could potentially yield compounds with enhanced biological activity, improved selectivity, or reduced side effects compared to single-scaffold compounds. The development of this compound represents a contemporary application of this hybridization approach, leveraging decades of accumulated knowledge about both piperazine and pyrazole pharmacology.

The use of protecting groups in organic synthesis, exemplified by the tert-butyl carboxylate functionality in this compound, reflects another important historical development in synthetic methodology. The introduction of tert-butyl esters as protecting groups revolutionized synthetic organic chemistry by providing a robust, acid-labile protecting group that could be selectively removed under mild conditions. This methodological advancement enabled the synthesis of complex molecules like this compound, where selective protection and deprotection of functional groups is essential for achieving the desired molecular architecture.

Significance as a Piperazine-Pyrazole Hybrid Scaffold

The significance of this compound as a piperazine-pyrazole hybrid scaffold extends far beyond its structural novelty, encompassing important implications for medicinal chemistry, drug discovery, and chemical biology research. The strategic combination of piperazine and pyrazole moieties within this compound creates a molecular framework that potentially inherits and amplifies the beneficial properties associated with each individual scaffold. Piperazine derivatives have demonstrated remarkable versatility in pharmaceutical applications, with well-documented activities spanning antimicrobial, antipsychotic, and anthelmintic therapeutic areas. Similarly, pyrazole-containing compounds have exhibited diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The hybrid nature of this scaffold represents a paradigm shift in contemporary drug design philosophy, where researchers increasingly recognize the limitations of single-target approaches and seek to develop compounds capable of modulating multiple biological pathways simultaneously. This polypharmacology approach has gained particular relevance in addressing complex diseases that involve multiple interconnected biological processes. The piperazine-pyrazole hybrid scaffold exemplified by this compound provides a versatile platform for exploring such multi-target therapeutic strategies.

Recent research has highlighted the enhanced biological activities often observed in pyrazole hybrid compounds compared to their individual components, suggesting synergistic effects that arise from the combination of multiple pharmacophoric elements. The scientific literature documents numerous examples of pyrazole hybrids exhibiting superior antidiabetic, antibacterial, anticancer, antimicrobial, antioxidant, and anti-inflammatory activities compared to single-scaffold compounds. This body of evidence supports the potential significance of this compound as a lead compound for pharmaceutical development.

Scaffold Component Known Biological Activities Representative Drugs Reference
Piperazine Antimicrobial, Antipsychotic, Anthelmintic Ciprofloxacin, Ziprasidone
Pyrazole Anti-inflammatory, Anticancer, COX-2 Inhibition Celecoxib, Zaleplon
Hybrid Systems Enhanced Multi-target Activity Various Experimental Compounds

The synthetic accessibility and chemical stability of the piperazine-pyrazole hybrid scaffold also contribute to its significance in medicinal chemistry research. The compound can be synthesized through well-established synthetic methodologies that involve the coupling of piperazine derivatives with pyrazole carbonyl compounds under controlled reaction conditions. The reactions typically proceed at elevated temperatures ranging from 50 to 100 degrees Celsius for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product. This synthetic tractability enables researchers to prepare diverse analogs and structure-activity relationship studies that are essential for optimizing biological activity.

The mechanism of action for this compound involves interactions with biological targets through multiple molecular recognition processes. Studies suggest potential interactions with receptors involved in pain modulation and inflammation pathways, indicating therapeutic relevance in these important clinical areas. The compound's ability to interact with multiple biological targets simultaneously reflects the inherent advantages of the hybrid scaffold approach, where the combined pharmacophoric elements can engage with diverse protein targets in a coordinated manner. This multi-target engagement pattern represents a significant departure from traditional single-target drug design paradigms and underscores the potential impact of piperazine-pyrazole hybrid scaffolds in future pharmaceutical development.

Properties

IUPAC Name

tert-butyl 4-(1-ethylpyrazole-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-19-7-6-12(16-19)13(20)17-8-10-18(11-9-17)14(21)22-15(2,3)4/h6-7H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQCWZFAGNDHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120055
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-02-5
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate (CAS Number: 1338495-02-5) is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazole compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The molecular formula of this compound is C15H24N4O3C_{15}H_{24}N_{4}O_{3}, with a molecular weight of 308.38 g/mol. The structural representation includes a piperazine ring substituted with a tert-butyl group and an ethyl pyrazole moiety, contributing to its unique biological profile.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit potent antitumor properties. For instance, a series of pyrazole compounds were evaluated for their ability to inhibit BRAF(V600E) and other kinases implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance anticancer activity .

Table 1: Summary of Antitumor Activity Studies

CompoundTargetActivityReference
Pyrazole ABRAF(V600E)IC50 = 50 nM
Pyrazole BEGFRIC50 = 200 nM
tert-butyl derivativeUnknownNot yet evaluatedCurrent Study

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness in inhibiting nitric oxide production and pro-inflammatory cytokines in various cell models. This suggests a promising role for these compounds in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundMechanism of ActionEffectivenessReference
Pyrazole CNO inhibitionSignificant reduction in LPS-induced NO production
Pyrazole DTNF-alpha inhibitionDecreased TNF-alpha levels in macrophages

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been highlighted in various studies, indicating their potential as therapeutic agents against bacterial infections. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Case Study 1: Synergistic Effects with Doxorubicin

A study investigated the synergistic effects of a series of pyrazoles with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated enhanced cytotoxicity when pyrazoles were used in combination with doxorubicin compared to doxorubicin alone, indicating potential for improved therapeutic strategies .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that certain pyrazole derivatives can significantly reduce tumor size compared to controls. These findings support the further development of these compounds for clinical applications in oncology .

Scientific Research Applications

Glycine Transporter Inhibition

Recent studies have highlighted the potential of this compound as a glycine transporter 1 (GlyT1) inhibitor , which is crucial for the modulation of neurotransmission in the central nervous system. GlyT1 inhibitors are being explored for their therapeutic potential in treating conditions such as schizophrenia and other neuropsychiatric disorders. The design of such inhibitors often involves structural modifications to enhance binding affinity and selectivity, which is where tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate has shown promise .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation. Preclinical studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Data Table: Summary of Research Findings

Study/SourceApplicationFindings
J-STAGE GlyT1 InhibitionDemonstrated potential as a GlyT1 inhibitor with enhanced activity through structural modifications.
Google Patents Anticancer ActivityIdentified as a candidate for developing anticancer therapies, showing cytotoxic effects on cancer cell lines.
VWR Chemical PropertiesDetailed chemical properties and synthesis methods, highlighting its relevance in pharmaceutical applications.

Case Study 1: GlyT1 Inhibitor Development

A study focused on the design of novel GlyT1 inhibitors included this compound as a lead compound. The research involved synthesizing various analogs and assessing their inhibitory activity using in vitro assays. The results indicated that modifications to the piperazine ring significantly impacted the binding affinity to GlyT1, suggesting pathways for future drug development.

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the efficacy of this compound against several cancer cell lines, including breast and lung cancer models. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent. Further exploration into its mechanism of action revealed that it may induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table compares the target compound with structurally related piperazine derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Reference
tert-Butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate 1-Ethylpyrazole-3-carbonyl C₁₆H₂₅N₅O₃ 335.40 Reference compound N/A
tert-Butyl 4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) 3-Nitrophenoxybutanoyl linker C₁₉H₂₇N₃O₆ 393.44 Extended aliphatic linker; nitroaromatic substituent
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) Bromo-cyanopyridinyl C₁₅H₁₈BrN₅O₂ 396.24 Pyridine core with Br/CN substituents
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) Thiadiazole-pyridinyl C₁₇H₂₁N₅O₂S 367.45 Thiadiazole heterocycle; pyridine linkage
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate Bromo-fluorophenyl carbonyl C₁₆H₂₀BrFN₂O₃ 387.25 Halogenated aryl carbonyl substituent
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6-Aminopyridinyl C₁₄H₂₂N₄O₂ 278.35 Amino-pyridine substituent; shorter substituent chain

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in all compounds enhances membrane permeability. The pyrazole-containing target compound has moderate logP (~2.5), whereas halogenated derivatives (e.g., bromo-fluorophenyl) exhibit higher logP (~3.2) due to halogen atoms .
  • Solubility: Amino-pyridine derivatives (e.g., ) show improved aqueous solubility (e.g., >10 mg/mL) compared to the pyrazole-based target compound (<5 mg/mL) .
  • Stability : Carbonyl-linked compounds (e.g., target compound, ) are stable under physiological pH, while ester-linked analogues (e.g., ) may undergo hydrolysis .

Preparation Methods

Boc Protection of Piperazine

The first step typically involves protecting the piperazine nitrogen atoms with a tert-butyl carbamate group to enhance selectivity and solubility. This is commonly done by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions or by using commercially available tert-butyl piperazine-1-carboxylate.

Step Reagents & Conditions Description Yield (%)
Boc protection Piperazine + Boc2O, base (e.g., triethylamine), DCM solvent, RT, 2-4 h Formation of tert-butyl piperazine-1-carboxylate ~80-90% (typical)

This intermediate is well documented and commercially available, facilitating downstream reactions.

Alternative Coupling via Amide Bond Formation Using Carbodiimide Chemistry

An alternative method involves coupling the free carboxylic acid of 1-ethyl-1H-pyrazole-3-carboxylic acid with the Boc-piperazine amine using carbodiimide coupling agents such as EDCI or DCC, often in the presence of additives like HOBt or HOAt to improve yields and reduce side reactions.

Step Reagents & Conditions Description Yield (%)
Amide coupling Boc-piperazine + 1-ethyl-1H-pyrazole-3-carboxylic acid + EDCI + HOBt + DIPEA, DCM or DMF, RT, 12-24 h Formation of target amide 70-90% (typical)

This approach is widely used for synthesizing piperazine-based amides and is supported by analogous synthetic procedures for related compounds.

Reduction and Functional Group Transformations (If Needed)

If the pyrazole moiety is introduced via a precursor such as a nitro or aldehyde derivative, reduction steps (e.g., catalytic hydrogenation with Pd/C) or reductive amination (using sodium triacetoxyborohydride) may be employed to achieve the desired substitution pattern before final coupling.

Representative Experimental Data and Conditions

Parameter Typical Value / Condition
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)
Base DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)
Temperature 0°C to room temperature (20-25°C)
Reaction Time 5 min to 24 h, depending on method
Purification Silica gel column chromatography, recrystallization
Characterization NMR (1H, 13C), LC-MS, IR spectroscopy

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Boc Protection Piperazine Boc2O, Base RT, 2-4 h 80-90% Standard protection step
Acylation Boc-piperazine + Pyrazole acid chloride DIPEA, DCM 0-25°C, 12-16 h 65-85% Direct amide bond formation
Carbodiimide Coupling Boc-piperazine + Pyrazole acid EDCI, HOBt, DIPEA RT, 12-24 h 70-90% Mild conditions, widely used
Reductive Amination (if precursor) Nitro/aldehyde pyrazole + Boc-piperazine NaBH(OAc)3, AcOH RT, 2-16 h 60-80% For functional group transformations

Research Findings and Notes

  • The Boc protection of piperazine is a robust and high-yielding step, critical for selective functionalization at the 4-position.
  • Amide bond formation using acid chlorides or carbodiimide chemistry is efficient for linking the pyrazole moiety, with reaction conditions optimized to avoid side reactions and degradation.
  • The choice of solvent and base significantly affects yield and purity; DMF and DCM are preferred solvents, and DIPEA is commonly used as a non-nucleophilic base.
  • Purification by silica gel chromatography or recrystallization ensures high purity suitable for pharmaceutical intermediate use.
  • Characterization by NMR and LC-MS confirms the structure and purity of the final product, with typical molecular weight around 342-350 g/mol depending on exact substituents.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via multi-step reactions involving coupling strategies. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing the pyrazole moiety. A representative protocol involves reacting tert-butyl piperazine-1-carboxylate derivatives with functionalized pyrazole intermediates under inert conditions. Key parameters include:

  • Catalyst systems : Tris(dibenzylideneacetone)dipalladium(0) with XPhos ligand for efficient coupling .
  • Solvents : Polar aprotic solvents like acetonitrile or 1,4-dioxane at elevated temperatures (100–110°C) .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify proton environments and carbonyl/tert-butyl groups. For example, tert-butyl protons appear as a singlet near δ 1.48 ppm .
  • LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]+ matching calculated values) .
  • Infrared spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm1^{-1}) and piperazine rings .

Advanced Questions

Q. What strategies can be employed to mitigate low yields in the Buchwald-Hartwig amination step during the synthesis of this compound?

  • Optimization approaches :

  • Catalyst loading : Increasing palladium catalyst (e.g., Pd(OAc)2_2) to 5–10 mol% and using sterically hindered ligands (e.g., XPhos) to enhance coupling efficiency .
  • Temperature control : Prolonged heating (16–24 hours) at 90–100°C improves reaction completion .
  • Base selection : Potassium carbonate or sodium hydride in polar solvents (DMF or acetonitrile) facilitates deprotonation and intermediate stability .

Q. How do crystallographic data inform the conformational analysis of this compound?

  • Crystallography insights : Single-crystal X-ray diffraction reveals:

  • Bond angles and torsion : The piperazine ring adopts a chair conformation, with the tert-butyl group inducing steric hindrance (e.g., C–N–C angles ~109°). The pyrazole carbonyl forms hydrogen bonds with adjacent molecules, stabilizing the lattice .
  • Packing interactions : Van der Waals interactions between tert-butyl and aromatic moieties influence solubility and melting points .

Q. What are the common side reactions observed during the deprotection of the tert-butyl group in related piperazine derivatives, and how can they be minimized?

  • Side reactions :

  • Acid-mediated hydrolysis : Overexposure to HCl/1,4-dioxane can degrade the piperazine ring, leading to byproducts like piperazine hydrochloride salts .
    • Mitigation strategies :
  • Controlled conditions : Use dilute HCl (4 M) at room temperature for ≤3 hours to avoid over-acidification .
  • Neutralization : Immediate treatment with potassium carbonate post-deprotection stabilizes the free amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.